molecular formula C13H19NO3 B2901137 Tert-butyl 3-methoxy-2-(methylamino)benzoate CAS No. 2248325-83-7

Tert-butyl 3-methoxy-2-(methylamino)benzoate

Cat. No.: B2901137
CAS No.: 2248325-83-7
M. Wt: 237.299
InChI Key: XLQMRNIWPNPAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-methoxy-2-(methylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, a methoxy group, and a methylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methoxy-2-(methylamino)benzoate typically involves the esterification of 3-methoxy-2-(methylamino)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methoxy-2-(methylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-methoxy-2-(methylamino)benzoic acid.

    Reduction: Formation of tert-butyl 3-methoxy-2-(methylamino)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-methoxy-2-(methylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-methoxy-2-(methylamino)benzoate involves its interaction with specific molecular targets. The methoxy and methylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(methylamino)ethylcarbamate
  • Tert-butyl carbamate
  • Tert-butyl (3-(methylamino)propyl)carbamate

Uniqueness

Tert-butyl 3-methoxy-2-(methylamino)benzoate is unique due to the presence of both a methoxy and a methylamino group on the benzoate core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

IUPAC Name

tert-butyl 3-methoxy-2-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-7-6-8-10(16-5)11(9)14-4/h6-8,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQMRNIWPNPAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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